1-Hydroxy-2-undecen-4-one
Overview
Description
1-Hydroxy-2-undecen-4-one is an organic compound with the molecular formula C11H20O2. It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a carbonyl group (C=O) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2-undecen-4-one can be synthesized through several methods. One common approach involves the aldol condensation of undecanal with acetone, followed by selective reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-undecen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-undecen-4-one.
Reduction: The carbonyl group can be reduced to form a secondary alcohol, yielding 1-hydroxy-2-undecanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Undecen-4-one
Reduction: 1-Hydroxy-2-undecanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
1-Hydroxy-2-undecen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-undecen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Undecene: An aliphatic hydrocarbon with a similar carbon chain length but lacking the hydroxyl and carbonyl functional groups.
10-Undecen-1-ol: An alcohol with a similar carbon chain length but differing in the position of the hydroxyl group.
2-Undecen-4-one: A ketone with a similar carbon chain length but lacking the hydroxyl group.
Uniqueness
1-Hydroxy-2-undecen-4-one is unique due to the presence of both hydroxyl and carbonyl functional groups within its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-1-hydroxyundec-2-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9,12H,2-6,8,10H2,1H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGJGAIXJUJPTQ-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142450-02-0 | |
Record name | 1-Hydroxy-2-undecen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142450020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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